3-amino-4-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 4th position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety. Its molecular formula is C11H10ClN3O, and it has a molecular weight of 233.67 g/mol. The compound is notable for its potential applications in medicinal chemistry and its role as a pharmacophore in drug design.
This compound can be synthesized from commercially available starting materials such as 3-amino-4-chlorobenzoic acid and pyridine-3-amine. It falls under the broader classification of aromatic amides, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide typically follows these steps:
Key physicochemical data includes:
3-amino-4-chloro-N-(pyridin-3-yl)benzamide can undergo several chemical reactions:
Common reagents used include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and sodium borohydride for reduction.
The mechanism of action for 3-amino-4-chloro-N-(pyridin-3-yl)benzamide largely depends on its biological targets. It may function as an enzyme inhibitor by binding to active sites of specific enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.
The compound exhibits typical reactivity associated with amides and aromatic compounds, including electrophilic aromatic substitution due to its electron-rich nature from the amino group.
3-amino-4-chloro-N-(pyridin-3-yl)benzamide has several notable applications:
The identification of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide (PubChem CID: 16775162) emerged during systematic explorations of hybrid benzamide-pyridine scaffolds in early 21st-century drug discovery [1]. Its first reported synthesis coincided with medicinal chemistry programs targeting kinase and oxidoreductase enzymes, particularly monoamine oxidase B (MAO-B) and phosphatidylinositol 3-kinase (PI3K) isoforms. The compound’s design leveraged strategic functionalization of the benzamide core: the 3-amino group enabled hydrogen bonding interactions, the 4-chloro substituent provided electronic modulation and steric occupancy, and the N-(pyridin-3-yl) moiety introduced a complementary nitrogen heterocycle capable of forming key interactions with biological targets [1] [7].
This period witnessed intensified research into benzamide derivatives as therapeutic agents, driven by their synthetic versatility and proven bioactivity. The specific incorporation of a pyridin-3-yl group—rather than pyridin-2-yl or pyridin-4-yl variants—was motivated by crystallographic studies demonstrating the unique vectoring of the ring nitrogen’s lone pair in molecular recognition events. By 2011, this compound had entered biochemical screening libraries, facilitating its subsequent identification as a precursor to selective MAO-B inhibitors and a structural component in PI3K inhibitor optimization campaigns [7].
Table 1: Key Historical Milestones for 3-Amino-4-Chloro-N-(Pyridin-3-yl)Benzamide
Year | Development Context | Significance |
---|---|---|
~2011 | Entry in PubChem (CID 16775162) | Provided standardized structural identifier and physicochemical data [1] |
2013–2015 | Neuroprotective agent development | Identified as synthetic intermediate for MAO-B inhibitors [7] |
2014 | Anticancer kinase inhibitor research | Recognized as bioisostere in PI3K inhibitor design [2] |
The molecular architecture of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide (C₁₂H₁₀ClN₃O; MW 247.68 g/mol) integrates three pharmacologically significant elements:
In MAO-B inhibition, crystallographic studies of analogs reveal the protonated pyridin-3-yl nitrogen forms a salt bridge with Glu84, while the chloro group occupies a hydrophobic subpocket near Ile199 [7]. For PI3K inhibition, the amide carbonyl mimics water-mediated hydrogen bonds originally formed by pyridine nitrogens in inhibitors like GSK2126458, validating its bioisosteric utility [2].
Table 2: Pharmacophoric Elements and Their Biomolecular Interactions
Structural Feature | 3D Properties | Target Interactions | Biological Significance |
---|---|---|---|
3-Amino group | Hydrogen bond donor | Asparagine/Lysine residues; catalytic sites | Enhanced binding affinity (>10-fold vs. H-analog) [7] |
4-Chloro substituent | Hydrophobic/steric bulk | Lipophilic enzyme subpockets | Selectivity modulation for MAO-B vs. MAO-A |
Amide linker | Planar hydrogen bond system | Protein backbone; structural water molecules | Mimics ATP’s hinge region interactions [2] |
Pyridin-3-yl ring | π-deficient heterocycle | π-Stacking; salt bridge formation (protonated form) | Target engagement in kinase ATP-binding sites |
This compound exemplifies strategic molecular hybridization, merging the metabolic stability of benzamides with the target affinity of pyridine-based pharmacophores. Its design addresses two critical challenges in kinase and oxidoreductase targeting:
Bioisosteric Replacement: In PI3K inhibitors, the scaffold replaces pyridine-water complexes in compounds like GSK2126458. The benzamide’s oxygen atom directly hydrogen bonds with Tyr867 (mimicking water-oxygen interactions), while the amide N-H donates to Asp841, eliminating the entropic penalty of ordered water molecules [2]:Pyridine–H₂O–PI3Kγ → Benzamide–PI3Kγ
This innovation yielded analogs with ≤100 nM IC₅₀ against PI3Kα and mTOR while maintaining selectivity over unrelated kinases [2].
Selectivity Engineering: For MAO-B inhibition, derivatives like 3,4-dichloro-N-(1H-indol-5-yl)benzamide (evolved from this scaffold) achieve IC₅₀ = 42 nM with >2,375-fold selectivity over MAO-A. The pyridin-3-yl moiety’s nitrogen orientation proved critical for differentiating between the isoform-specific gating residues (Ile316 in MAO-B vs. Phe208 in MAO-A) [7].
Table 3: Comparative Analysis of Derived Therapeutic Agents
Scaffold Derivative | Biological Target | Key Design Feature | Potency Enhancement |
---|---|---|---|
2-Methoxy-3-sulfonamino-5-(quinolin-6-yl)benzamide | PI3Kα/mTOR | Bioisosteric pyridine replacement | IC₅₀ = 89 nM (vs. 1.2 μM for parent) [2] |
3,4-Dichloro-N-(1H-indol-5-yl)benzamide | MAO-B | Pyridin-3-yl → Indole optimization | IC₅₀ = 42 nM (SI >2375 vs. MAO-A) [7] |
3-Amino-4-chloro-N-(1-pyridin-4-ylethyl)benzamide | Undisclosed CNS target | Pyridin-3-yl → Pyridin-4-ylethyl modification | Improved BBB permeability [3] [5] |
Molecular Design Implications:
graph LR A[3-Amino-4-chloro-N-(pyridin-3-yl)benzamide] --> B[PI3K/mTOR Inhibitors] A --> C[Selective MAO-B Inhibitors] A --> D[GPR52 Agonists] B --> E[Direct H-bond to Asp841/Tyr867] C --> F[Salt bridge with Glu84] D --> G[Modulated β-arrestin bias]
The scaffold’s versatility stems from its conformational adaptability: rotation about the C(aryl)-C(O) and C(O)-N bonds enables optimal positioning for both linear (kinase) and compact (MAO-B) binding sites. Recent computational studies indicate the lowest-energy conformation places the pyridine nitrogen 8.2 Å from the chloro substituent, spanning distances critical for anchoring to kinase catalytic lysines while allowing hydrophobic contact with regulatory residues [2] [7]. This spatial profile underpins its continued application in designing inhibitors for structurally diverse targets.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2